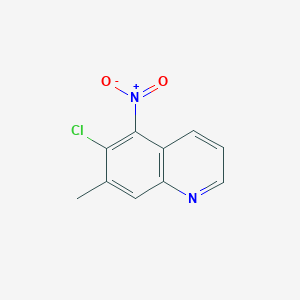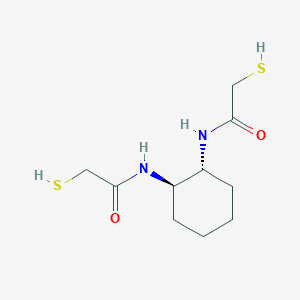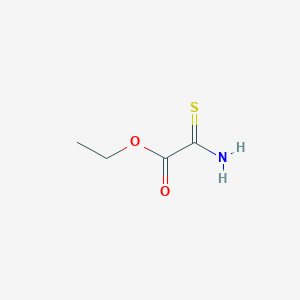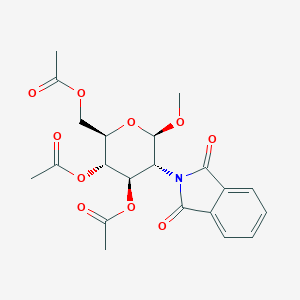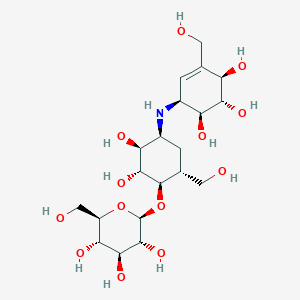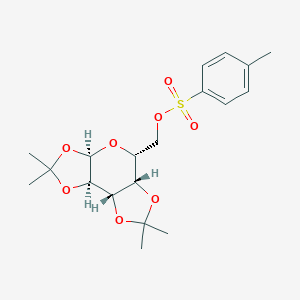
Nornicotine, N-formyl
Übersicht
Beschreibung
Nornicotine is an alkaloid found in various plants including Nicotiana, the tobacco plant . It is chemically similar to nicotine, but does not contain a methyl group . Nornicotine, N-formyl has a molecular weight of 176.2151 .
Synthesis Analysis
Nornicotine is synthesized from nicotine, predominantly through the action of the enzyme nicotine N-demethylase, identified as CYP82E4, which facilitates the oxidative N-demethylation of nicotine. Several synthetic routes have been explored for nornicotine and its derivatives, including methods starting from pyridine compounds to achieve specific isotopic labeling or structural derivatives.Molecular Structure Analysis
The molecular structure of Nornicotine, N-formyl is characterized by its pyridine and pyrrolidine rings . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Nornicotine undergoes various chemical reactions, including aldol reactions catalyzed by nornicotine itself under specific conditions.Physical And Chemical Properties Analysis
The physical properties of nornicotine, including its phase behavior, solubility, and thermal stability, are influenced by its molecular structure and environmental conditions . The chemical properties of nornicotine, such as its reactivity, acid-base behavior, and interaction with metal ions or other organic molecules, play a significant role in its biological and environmental fate .Wissenschaftliche Forschungsanwendungen
Environmental Adsorption Applications
Nornicotine, N-formyl is used in the synthesis of Molecularly Imprinted Polymers (MIPs), which are synthetic materials with pores or cavities to specifically retain a molecule of interest or analyte. MIPs have been used in areas that require high selectivity (e.g., chromatographic methods, sensors, and contaminant removal). However, the most widely used application is their use as a highly selective extraction material because of its low cost, easy preparation, reversible adsorption and desorption, and thermal, mechanical, and chemical stability .
Wirkmechanismus
Target of Action
Nornicotine, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in modulating specific aspects of learning and memory . Nornicotine has a high affinity for the alpha-6 and alpha-7 subunits of nAChRs .
Mode of Action
Nornicotine interacts with its targets, the nAChRs, leading to improved cognition and attention . It also inhibits the dopamine transporter (DAT) in the striatum via nAChR and releases dopamine in rats .
Biochemical Pathways
Nornicotine is biosynthesized from ornithine through a series of consecutive reactions catalyzed by three enzymes: ornithine decarboxylase (ODC), putrescine N-methyltransferase (PMT), and N-methylputrescine oxidase (MPO) . The conversion of nicotine to nornicotine occurs through a demethylation step catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme belonging to the CYP82E subfamily .
Pharmacokinetics
The rate of metabolism of nornicotine affects its pharmacology by determining the level of nornicotine in the body with any given rate of consumption of tobacco . When elimination of nornicotine is accelerated, people consume more tobacco, presumably to maintain a desired level of nornicotine in the body .
Result of Action
Nornicotine can react in human saliva to form N-nitrosonornicotine, a known type 1 carcinogen . It is a precursor to the carcinogen N-nitrosonornicotine that is produced during the curing and processing of tobacco .
Action Environment
The action of nornicotine is influenced by environmental factors such as the presence of other chemicals in tobacco. For instance, jasmonate, a defense-related plant hormone, plays a crucial signaling role in activating transcriptional regulators that coordinate the expression of downstream metabolic and transport genes involved in nicotine production .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSEYOOXBRDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336006 | |
| Record name | Nornicotine, N-formyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nornicotine, N-formyl | |
CAS RN |
3000-81-5 | |
| Record name | Nornicotine, N-formyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






